molecular formula C9H9NO3 B13149936 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid CAS No. 63547-56-8

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid

Katalognummer: B13149936
CAS-Nummer: 63547-56-8
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: XWRDBOVGKWOVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is a heterocyclic compound that features a pyrrolizine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride has been found to be regioselective .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolizine ring.

Wissenschaftliche Forschungsanwendungen

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Oxo-2,3-dihydro-1H-pyrrolizin-3-yl)acetic acid is unique due to its specific pyrrolizine ring system, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63547-56-8

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

2-(1-oxo-2,3-dihydropyrrolizin-3-yl)acetic acid

InChI

InChI=1S/C9H9NO3/c11-8-4-6(5-9(12)13)10-3-1-2-7(8)10/h1-3,6H,4-5H2,(H,12,13)

InChI-Schlüssel

XWRDBOVGKWOVFX-UHFFFAOYSA-N

Kanonische SMILES

C1C(N2C=CC=C2C1=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.